molecular formula C20H28N8O2S B2692113 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea CAS No. 886961-27-9

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea

Cat. No.: B2692113
CAS No.: 886961-27-9
M. Wt: 444.56
InChI Key: UNQCAAREPRQSGE-UHFFFAOYSA-N
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Description

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea is a complex organic compound that features a unique combination of morpholine, triazine, and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of morpholine groups and the thiourea moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may include steps like nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while nucleophilic substitution on the triazine ring can introduce various functional groups .

Mechanism of Action

The mechanism of action of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The triazine and morpholine groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)urea: Similar structure but with a urea group instead of thiourea.

    3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)guanidine: Contains a guanidine group instead of thiourea.

Uniqueness

The uniqueness of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both morpholine and triazine groups enhances its versatility in various applications, while the thiourea group provides unique reactivity compared to similar compounds .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O2S/c1-14-3-4-16(15(2)13-14)21-20(31)26-25-17-22-18(27-5-9-29-10-6-27)24-19(23-17)28-7-11-30-12-8-28/h3-4,13H,5-12H2,1-2H3,(H2,21,26,31)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQCAAREPRQSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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